molecular formula C16H11ClN2O B14412824 (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol CAS No. 85957-39-7

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol

Cat. No.: B14412824
CAS No.: 85957-39-7
M. Wt: 282.72 g/mol
InChI Key: SPIHBFNASCPPJL-CXUHLZMHSA-N
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Description

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is an organic compound that features a quinazoline ring system substituted with a 3-chlorophenyl group and an ethenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzamide under basic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol can undergo various chemical reactions, including:

    Oxidation: The ethenol moiety can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The quinazoline ring system is known to interact with various biological targets, including kinases and other signaling proteins, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenone: Similar structure but with a ketone moiety instead of an ethenol.

    (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylmethanol: Similar structure but with a methanol moiety instead of an ethenol.

    (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylamine: Similar structure but with an amine moiety instead of an ethenol.

Uniqueness

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is unique due to the presence of the ethenol moiety, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

85957-39-7

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol

InChI

InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(8-12)16(20)9-15-13-6-1-2-7-14(13)18-10-19-15/h1-10,20H/b16-9+

InChI Key

SPIHBFNASCPPJL-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)/C=C(\C3=CC(=CC=C3)Cl)/O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C=C(C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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